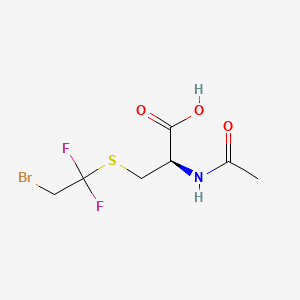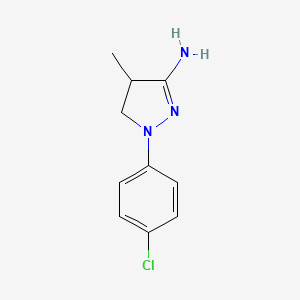
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is a derivative of L-cysteine, an amino acid that contains a thiol groupIt is known to be a metabolite of halothane, an anesthetic agent, and has been studied for its potential nephrotoxic and hepatotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves the reaction of L-cysteine with 2-bromo-1,1-difluoroethylene. This reaction typically requires the presence of a base to deprotonate the thiol group of L-cysteine, allowing it to react with the electrophilic 2-bromo-1,1-difluoroethylene. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential toxicity. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.
化学反应分析
Types of Reactions
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bonds, if formed.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: L-Cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
科学研究应用
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- has several scientific research applications:
Biochemistry: Studying the metabolism of halothane and its potential toxic effects on the liver and kidneys.
Medicine: Investigating its role in drug metabolism and potential therapeutic applications for detoxification.
Chemistry: Exploring its reactivity and potential as a building block for more complex molecules.
作用机制
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves its interaction with cellular thiol groups. The compound can form covalent bonds with proteins and other biomolecules, potentially leading to cellular damage. This is particularly relevant in the context of halothane metabolism, where the compound can contribute to hepatotoxicity and nephrotoxicity by forming reactive intermediates that bind to cellular macromolecules .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine: Another metabolite of halothane with similar toxicological properties.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound with different functional groups and potentially different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is unique due to its specific structure and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions. Its role as a halothane metabolite also makes it particularly relevant in studies of anesthetic toxicity .
属性
| 75898-96-3 | |
分子式 |
C7H10BrF2NO3S |
分子量 |
306.13 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-bromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H10BrF2NO3S/c1-4(12)11-5(6(13)14)2-15-7(9,10)3-8/h5H,2-3H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI 键 |
GAAHETXJPVEDFP-YFKPBYRVSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC(CBr)(F)F)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(CBr)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

